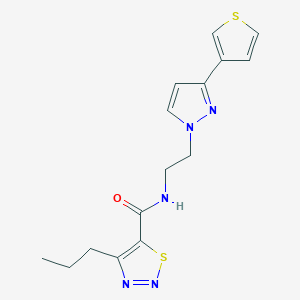

![molecular formula C15H10Cl2FNO3S B2489602 N-[2,2-dichloro-1-(4-fluorophenyl)sulfonylethenyl]benzamide CAS No. 867136-37-6](/img/structure/B2489602.png)

N-[2,2-dichloro-1-(4-fluorophenyl)sulfonylethenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the reaction of aromatic ketones with aldehydes, further processing with hydroxylamine hydrochloride, and subsequent reactions to yield the desired sulfonamide derivatives. Such processes highlight the complexity and precision required in synthesizing sulfonamide-based compounds with specific functional groups (Dighe, Mahajan, Maste, & Bhat, 2012).

Molecular Structure Analysis

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions, including nucleophilic substitution and condensation with different electrophiles. These reactions are essential for modifying the chemical structure and properties of the sulfonamide derivatives for specific applications. The reactivity nature and the reactivity descriptors such as Local reactivity descriptor, Natural bond orbital, Frontier molecular orbital (FMOs) analysis provide insight into the compound's chemical behavior and potential reactivity (A. FazilathBasha, F. Khan, S. Muthu, & M. Raja, 2021).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are critical for their practical application in various scientific fields. The solubility in different solvents, thermal stability, and glass-transition temperatures are determined through spectroscopic and thermal analysis methods, providing essential data for material science and engineering applications (S. Ghodke, A. Tamboli, A. Diwate, Mahesh B. Gurame, V. Ubale, R. Bhorkade, & N. Maldar, 2021).

Chemical Properties Analysis

The chemical properties, including reactivity with specific reagents, functional group transformations, and interaction with biological targets, are fundamental for the development of novel compounds for therapeutic and industrial applications. Studies on the inhibitory nature of sulfonamide derivatives against specific proteins and their potential biological activities highlight the importance of understanding the chemical properties for designing new molecules with desired functions (Ramazan Ulus, I. Yeşildağ, Muhammet Tanc, M. Bülbül, M. Kaya, & C. Supuran, 2013).

Scientific Research Applications

Antipathogenic Activity and Antibiofilm Properties

Studies on similar sulfonamide derivatives have shown promising results in antimicrobial and antibiofilm activities. For instance, a number of acylthioureas with sulfonamide groups have been synthesized and tested for their interaction with bacterial cells. These compounds demonstrated significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm-forming abilities. This suggests potential applications of sulfonamide derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Solvatochromism and Fluorescent Properties for Bio-imaging

Solvatochromism, the ability of a molecule to change color in response to solvent polarity, has been observed in fluorescent diarylethene derivatives. These properties are crucial for applications in super-resolution fluorescence imaging, enabling the study of microscopic polarity in biological cells and materials. Such compounds exhibit turn-on fluorescence emission upon irradiation, changing colors in different solvents, which can be linked to their potential use in live cell imaging (Morimoto et al., 2018).

Cytotoxic Activity for Cancer Research

The cytotoxic activities of novel sulfonamide derivatives have been explored, with certain compounds showing potent effects against breast and colon cancer cell lines. This highlights the potential of sulfonamide derivatives in the development of cancer therapies, offering a new avenue for the synthesis of anticancer agents (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015).

Material Science and Polymer Applications

In material science, sulfonated poly(phenylene) derivatives have been synthesized for use in proton exchange membranes, demonstrating high thermal stability and promising proton conductivity. Such materials are vital for fuel cell technologies, indicating the broader applicability of sulfonamide derivatives in energy and environmental sciences (Ghassemi, Ndip, & McGrath, 2004).

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other sulfonamide compounds, it may interact with its targets through the formation of hydrogen bonds or ionic interactions .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information about its biological targets and mode of action .

properties

IUPAC Name |

N-[2,2-dichloro-1-(4-fluorophenyl)sulfonylethenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2FNO3S/c16-13(17)15(19-14(20)10-4-2-1-3-5-10)23(21,22)12-8-6-11(18)7-9-12/h1-9H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTPYARLXAZUCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=C(Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2,2-dichloro-1-(4-fluorophenyl)sulfonylethenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489530.png)

![8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2489531.png)

![methyl 2-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2489533.png)

![(NE)-N-[2-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B2489535.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide](/img/structure/B2489539.png)